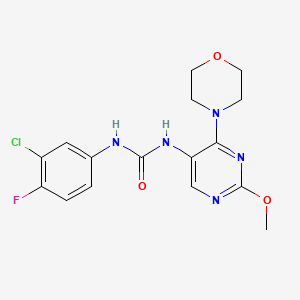
1-(3-Chloro-4-fluorophenyl)-3-(2-methoxy-4-morpholinopyrimidin-5-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-4-fluorophenyl)-3-(2-methoxy-4-morpholinopyrimidin-5-yl)urea, also known as PF-02341066, is a small molecule inhibitor of the c-Met kinase. It is currently being studied for its potential as a therapeutic agent in the treatment of various types of cancer.
Wissenschaftliche Forschungsanwendungen
Imaging of LRRK2 Enzyme in Parkinson's Disease
The compound has been explored in the context of Parkinson's disease, specifically for the synthesis of PET agents aimed at imaging the LRRK2 enzyme, which is significant in the disease's pathogenesis. The synthesis involved several steps, yielding a target tracer with high radiochemical yield and purity, indicating its potential utility in neuroimaging studies for Parkinson's disease (Wang, Gao, Xu, & Zheng, 2017).
Antiproliferative and Antimicrobial Properties
Another research application involves its derivatives being evaluated for biological activity, where specific urea and bis-urea derivatives showed notable antiproliferative effects against cancer cell lines and antimicrobial activity. This highlights the compound's relevance in the development of potential therapeutic agents for cancer and infectious diseases (Perković et al., 2016).
Anti-inflammatory Activity
Derivatives of this compound have also been synthesized and evaluated for their anti-inflammatory activity. Certain derivatives showed significant reduction in inflammation, suggesting their potential in developing new anti-inflammatory drugs (Mahapatra, Shivhare, & Kumar, 2018).
Synthesis and Biological Evaluation for Cancer Therapy
Furthermore, research into novel urea derivatives has shown that specific compounds demonstrate potent antiproliferative activities against cancer cell lines, including breast carcinoma, highlighting their potential as lead compounds in the development of new cancer therapies (Gil et al., 2021).
Eigenschaften
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(2-methoxy-4-morpholin-4-ylpyrimidin-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFN5O3/c1-25-16-19-9-13(14(22-16)23-4-6-26-7-5-23)21-15(24)20-10-2-3-12(18)11(17)8-10/h2-3,8-9H,4-7H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGQTXQIULJABM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=N1)N2CCOCC2)NC(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


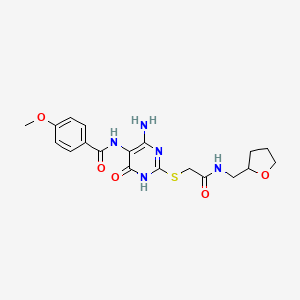
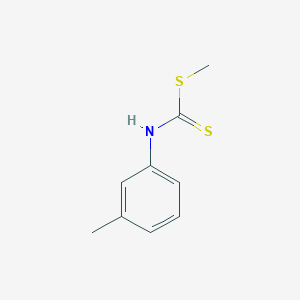
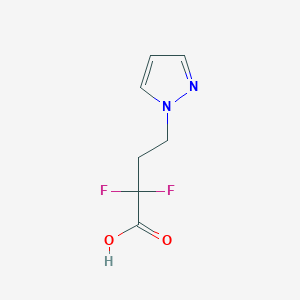
![Methyl[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine hydrochloride](/img/structure/B2969636.png)
![1-Benzyl-3-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2969637.png)
![4,5-Dimethoxy-2-(2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)benzoic acid](/img/structure/B2969641.png)
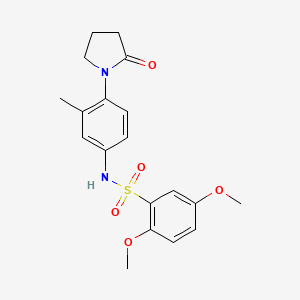
![1-(benzo[d]oxazol-2-yl)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2969645.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2969646.png)

![4-[(3-Chlorophenyl)methyliminomethyl]-3,6-dimethyl-1,1-dioxo-2H-1,2,6-thiadiazin-5-one](/img/structure/B2969652.png)
![(3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B2969653.png)
